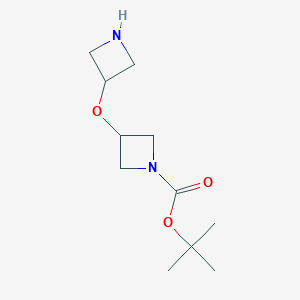

tert-Butyl 3-(azetidin-3-yloxy)azetidine-1-carboxylate

Description

Properties

Molecular Formula |

C11H20N2O3 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

tert-butyl 3-(azetidin-3-yloxy)azetidine-1-carboxylate |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-9(7-13)15-8-4-12-5-8/h8-9,12H,4-7H2,1-3H3 |

InChI Key |

SBBKNPATLQGLOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(azetidin-3-yloxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(azetidin-3-yloxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted azetidines.

Scientific Research Applications

tert-Butyl 3-(azetidin-3-yloxy)azetidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(azetidin-3-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Properties

Notes:

- *Predicted values for this compound are estimated using analog data.

- TPSA (Topological Polar Surface Area) : Higher TPSA in benzotriazole derivatives correlates with reduced membrane permeability but increased solubility .

Biological Activity

tert-Butyl 3-(azetidin-3-yloxy)azetidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its pharmacological implications.

- Molecular Formula : C12H21N2O3

- Molecular Weight : 241.31 g/mol

- CAS Number : 2306272-93-3

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with tert-butyl esters under controlled conditions. The general synthetic route includes:

- Formation of Azetidine Ring : The initial step involves the formation of the azetidine ring through cyclization reactions.

- Esterification : The azetidine derivative is then reacted with tert-butyl chloroformate to yield the final product.

- Purification : The compound is purified using standard chromatographic techniques.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may function as an enzyme inhibitor or modulator, affecting various metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 4–8 |

| Mycobacterium tuberculosis (H37Rv) | 0.5–1.0 |

Anticancer Potential

Research has also highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including:

- MDA-MB-231 (triple-negative breast cancer)

- MCF-7 (breast cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.126 |

| MCF-7 | 0.87 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated significant inhibition, suggesting potential for development as an antibiotic agent.

- Anticancer Activity Assessment : In a controlled experiment, the compound was tested on various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells, indicating a promising therapeutic index.

Pharmacokinetics

The pharmacokinetic profile of this compound includes parameters such as absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest:

- Absorption : Rapid absorption following oral administration.

- Distribution : High tissue affinity with significant accumulation in liver and kidney.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Predominantly excreted through urine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.